molecular formula C8H7N3O B14703446 1-Methyl-1,2,3-benzotriazin-4(1H)-one CAS No. 22305-45-9

1-Methyl-1,2,3-benzotriazin-4(1H)-one

Cat. No.: B14703446
CAS No.: 22305-45-9
M. Wt: 161.16 g/mol
InChI Key: XTVBHNXTHITNFZ-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3-benzotriazin-4(1H)-one ( 22305-45-9) is an N-methylated derivative of the 1,2,3-benzotriazin-4-one heterocyclic scaffold . It is noted for its unusual physicochemical properties, which are likely associated with a highly polar structure . This compound serves as a valuable building block in organic and medicinal chemistry research, particularly for investigations requiring specific N-alkylated analogues. The core 1,2,3-benzotriazin-4-one structure is recognized in various pharmaceutical and agrochemical compounds, with research indicating potential applications in areas such as the development of nematicidal agents . With a molecular formula of C 8 H 7 N 3 O and a molecular weight of 161.16 g/mol, it provides researchers with a specific structural motif for further chemical exploration and derivatization . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

22305-45-9

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-methyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C8H7N3O/c1-11-7-5-3-2-4-6(7)8(12)9-10-11/h2-5H,1H3

InChI Key

XTVBHNXTHITNFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,2,3-benzotriazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methyl-1,2,3-benzotriazine with an oxidizing agent to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3-benzotriazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

1-Methyl-1,2,3-benzotriazin-4(1H)-one is a heterocyclic compound belonging to the benzotriazine family, featuring a benzene ring fused with a triazine ring. A methyl group is located at the 1-position, and a carbonyl group is at the 4-position of the triazine moiety. Research indicates that derivatives of this compound exhibit significant biological activity, including antimicrobial and potential anti-cancer properties, due to their ability to interact with biological targets at the cellular level.

Chemical Properties and Transformations

This compound can undergo several chemical transformations. Its reactivity stems from the benzotriazinone moiety. The compound is prepared by methylation of 1,2,3-benzotriazin-4(3H)-one, which is protected at the 3-position by a 1-ethoxyethyl substituent .

Applications in Pharmaceuticals

This compound can be used as a precursor or active ingredient in drug development because of its biological activity. Derivatives of this compound may act as potential anti-cancer agents because of their ability to interfere with DNA synthesis or other critical cellular processes. Some 1,2,3-benzotriazin-4(3H)-ones have been evaluated as metalloproteinase inhibitors .

Applications in Agriculture

This compound may be used in agricultural chemicals.

CompoundBiological Activity
Derivatives of this compoundExhibit antimicrobial properties and may act as potential anti-cancer agents due to their ability to interact with biological targets at the cellular level. The specific mechanisms of action often involve interference with DNA synthesis or other critical cellular processes.
Substituted 1,2,3-benzotriazin-4(3H)-onesSome compounds had IC90s ≤ 10 μg/mL, with one compound giving an SI of >10 after cytotoxicity screening. The most active sample, 7a, gave an SI of >28 resulting from its IC90 of 1.4 μg/mL and cytoxicity of >40 μg/mL. The three most active and selective examples of this class all contained R1 = aryl .
Methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates 6a–cExcellent precursors for structure modification of the benzotriazinone ring system via the azide coupling method by an attachment of either amines or amino acid through a peptide bond .
3-[1-(morpholinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-oneIndicates potential pharmacological properties. Compounds with similar structures have been investigated for their biological activities.
Benzotriazine and its derivativesPossess a diverse range of biological activities of pharmacological activities including antimicrobial and anti-inflammatory .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3-benzotriazin-4(1H)-one involves its interaction with molecular targets and pathways. This may include binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 1-methyl-1,2,3-benzotriazin-4(1H)-one with structurally related benzotriazinones is presented below, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Electronic Comparison

Compound Substituent(s) Molecular Formula Molecular Weight Key Electronic Effects
1,2,3-Benzotriazin-4(3H)-one None (parent) C₇H₅N₃O 147.13 Baseline reactivity for triazinone systems
This compound 1-CH₃ C₈H₇N₃O 161.16 Electron-donating (+I effect), steric hindrance
6-Bromo-1,2,3-benzotriazin-4(3H)-one 6-Br C₇H₄BrN₃O 227.03 (M⁺) Electron-withdrawing (-I effect), increased molecular weight
6-Nitro-1,2,3-benzotriazin-4(3H)-one 6-NO₂ C₇H₄N₄O₃ 192.13 Strong electron-withdrawing (-M/-I effect), reduced basicity
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one 3-OH C₇H₅N₃O₂ 163.13 Hydrogen-bonding capability, acidity (pKa ≈ 7.78)

Table 2: Physicochemical Properties

Compound Melting Point (°C) Stability/Reactivity Trends Applications
1,2,3-Benzotriazin-4(3H)-one Not reported Base for derivatives; reacts with amino acids Precursor for benzodiazepines
This compound Enhanced steric hindrance; modified cyclization Potential intermediates in drug synthesis
6-Bromo-1,2,3-benzotriazin-4(3H)-one 207–209 High thermal stability; halogen-directed reactivity Halogenation studies
6-Nitro-1,2,3-benzotriazin-4(3H)-one Decreased nucleophilicity; electrophilic activation Nitration/explosives research
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one 184–189 Acidic proton participation in H-bonding Peptide coupling reagents

Key Comparative Insights

The 3-hydroxy analog’s acidity (pKa ≈ 7.78) enables deprotonation under mild conditions, a feature absent in the methyl derivative .

Thermal Stability :

  • 6-Bromo and 6-nitro derivatives exhibit higher melting points (207–209°C and undefined, respectively) than the parent compound, attributed to stronger intermolecular interactions (halogen bonding, dipole-dipole) . The methyl derivative’s melting point is unreported but likely lower due to disrupted crystallinity from steric effects.

Reactivity in Synthesis: The parent compound undergoes thermal condensation with α-amino acids to form benzodiazepine derivatives, while the 1-methyl analog may exhibit altered cyclization kinetics due to steric effects . 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one is widely used as a coupling reagent in peptide synthesis, leveraging its H-bonding capability—a role unsuitable for the methyl derivative .

Biological and Pharmaceutical Potential: While benzothiazine derivatives (e.g., 1-methyl-1H-2,1-benzothiazin-4(3H)-one) show antimalarial and anti-inflammatory activities , benzotriazinones are primarily explored as synthetic intermediates. The methyl derivative’s bioactivity remains speculative but could be investigated for similar medicinal properties.

Research Findings and Data

Thermolysis Behavior

  • 3-Alkenyl-1,2,3-benzotriazin-4(3H)-ones decompose thermally to yield quinolinones, with the 3-(β-styryl) derivative forming 3-phenylquinolin-4(1H)-one in practical yields . The 1-methyl derivative’s thermolysis pathway is unexplored but may differ due to substituent position.

Crystallographic Insights

  • 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one (monoclinic, P2₁/c) exhibits intramolecular H-bonding and π-π interactions . The methyl derivative’s crystal packing may lack such interactions due to its non-polar substituent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1,2,3-benzotriazin-4(1H)-one, and how are reaction conditions optimized?

  • The compound is synthesized via cyclization or methylation of precursor benzotriazinones. For example, thermolysis of substituted benzotriazinones under controlled temperatures (e.g., 120–150°C) can yield methyl derivatives, as observed in analogous benzotriazinone syntheses . Reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) are often used in coupling reactions, with DMF as a solvent and room temperature conditions . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize by-products.

Q. How is this compound utilized in peptide synthesis, and what advantages does it offer?

  • While the methyl derivative is less commonly used than its hydroxy counterpart (HOBt), it may act as a coupling reagent to prevent racemization during peptide bond formation. The methyl group could enhance solubility in non-polar solvents or stabilize intermediates. Methodologically, it is mixed with carbodiimides (e.g., DCC) to activate carboxyl groups, facilitating nucleophilic attack by amines .

Q. What experimental techniques are employed to determine the crystal structure of this compound derivatives?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å), followed by refinement using SHELXL . Key parameters include space group determination (e.g., monoclinic P2₁/c), absorption correction (e.g., SADABS), and least-squares refinement to achieve R1 values < 0.05 .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and thermochemical properties of this compound?

  • DFT calculations (e.g., B3LYP/6-31G*) model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties like atomization energies (average deviation < 2.4 kcal/mol) . Solvent effects are incorporated via polarizable continuum models (PCM), and vibrational frequencies validate optimized structures.

Q. What mechanistic insights explain the role of this compound in heterocyclic transformations, such as benzodiazepine synthesis?

  • The compound acts as a nitrene precursor or cyclization agent. For example, thermolysis generates reactive intermediates that insert into C–H bonds, forming fused heterocycles like 3H-1,4-benzodiazepin-2,5-diones . Mechanistic studies use isotopic labeling (e.g., ¹⁵N) and trapping experiments (e.g., with TEMPO) to identify transient species.

Q. How are structure-activity relationships (SARs) explored for benzotriazinone derivatives in agrochemical design?

  • Derivatives like Azinphos-ethyl (containing the benzotriazinone core) are studied for pesticidal activity. SAR involves substituting the methyl group with electrophilic moieties (e.g., phosphorodithioates) to enhance target binding. In vitro assays (e.g., acetylcholinesterase inhibition) and molecular docking (e.g., AutoDock Vina) guide design, while toxicity is assessed via LD₅₀ tests .

Methodological Notes

  • Crystallography : Refinement protocols in SHELXL include constraints for disordered moieties and anisotropic displacement parameters for non-H atoms .
  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction times for benzotriazinone derivatives, with monitored temperature gradients to avoid decomposition.
  • Computational Validation : Compare DFT-optimized geometries with SC-XRD data to validate bond lengths/angles (e.g., C–N = 1.34 Å vs. 1.32 Å experimentally) .

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